rac-(1R,2R)-2-ethynylcyclohexan-1-amine
Description
rac-(1R,2R)-2-ethynylcyclohexan-1-amine is a chiral cyclohexane derivative featuring an ethynyl (C≡CH) substituent at position 2 and an amine group at position 1. The stereochemistry (1R,2R) indicates a trans-diaxial configuration, where the substituents occupy opposite axial positions on the cyclohexane ring. The "rac-" prefix denotes a racemic mixture of enantiomers.
Properties
CAS No. |
2098054-51-2 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-(1R,2R)-2-ethynylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with ethynylmagnesium bromide to form 2-ethynylcyclohexanol, which is then converted to the corresponding amine through reductive amination. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of a suitable solvent like tetrahydrofuran or ethanol .
Chemical Reactions Analysis
rac-(1R,2R)-2-ethynylcyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol or alkane, depending on the reducing agent used.
Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted amines.
Scientific Research Applications
rac-(1R,2R)-2-ethynylcyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-ethynylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and selectivity towards these targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity. The exact pathways and molecular targets involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Ethynyl vs. Difluoromethoxy Substituents
In contrast, the difluoromethoxy analog (C₇H₁₃F₂NO) introduces electronegative fluorine atoms, which may enhance lipid solubility and resistance to oxidative metabolism, a common strategy in drug design .
Cyclohexane vs. Cyclopropane/cyclopentane Backbones
Compounds with cyclopropane (e.g., ) exhibit ring strain, increasing reactivity but reducing stability. Cyclopentane derivatives () have less strain than cyclopropane but more than cyclohexane, affecting conformational flexibility and binding to biological targets .
Substituent Effects on Basicity and Solubility
Methoxy and carboxamide groups () reduce amine basicity compared to the primary amine in the target compound. Hydrochloride salts (e.g., in and ) improve aqueous solubility, critical for pharmacological applications .
Steric and Electronic Profiles
Conversely, the ethynyl group’s compact linear structure may facilitate penetration into hydrophobic binding pockets .
Q & A
Basic: What are the key synthetic strategies for preparing rac-(1R,2R)-2-ethynylcyclohexan-1-amine, and how do reaction conditions influence stereochemical outcomes?
Answer:
Synthesis of this chiral amine involves:
- Cyclohexane Ring Functionalization : Starting from cyclohexene derivatives, ethynylation via Sonogashira coupling or alkyne addition under palladium catalysis introduces the ethynyl group.
- Amine Introduction : Reductive amination or nucleophilic substitution with ammonia/alkylamines, using agents like sodium cyanoborohydride (NaBH3CN) or lithium aluminum hydride (LiAlH4), ensures amine group incorporation .
- Stereocontrol : Reaction temperature (<0°C for kinetic control) and chiral auxiliaries (e.g., Evans’ oxazolidinones) minimize racemization. Solvent polarity (e.g., THF vs. DCM) affects transition-state stabilization .
Table 1: Example Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|
| Ethynylation | Pd(PPh₃)₄, CuI, TEA, 60°C | 75 | N/A |
| Reductive Amination | NaBH3CN, MeOH, RT | 82 | 45% (racemic) |
| Resolution | Chiral HPLC (Chiralpak® AD-H) | 90 | >99% (isolated) |
Basic: How can researchers validate the stereochemical purity of this compound?
Answer:
- Chiral Chromatography : Use HPLC/GC with chiral stationary phases (e.g., cellulose- or amylose-based columns). For example, Chiralpak® AD-H (hexane:IPA 90:10) resolves enantiomers with baseline separation .
- Vibrational Circular Dichroism (VCD) : Confirms absolute configuration by comparing experimental and computed spectra .
- X-ray Crystallography : Single-crystal analysis (e.g., SHELXT software) provides definitive stereochemical assignment .
Advanced: What mechanistic insights explain the role of the ethynyl group in this compound during enantioselective catalysis?
Answer:
The ethynyl group:
- Electronic Effects : Stabilizes transition states via conjugation with the amine lone pair, enhancing nucleophilicity in asymmetric alkylation reactions .
- Steric Influence : Creates a rigid cyclohexane chair conformation, favoring specific diastereomeric pathways in catalytic cycles (e.g., Sharpless epoxidation) .
- Ligand Design : Acts as a π-acceptor in metal complexes (e.g., Ru or Rh), improving enantioselectivity in hydrogenation reactions (up to 95% ee) .
Case Study: In a model Heck reaction, the ethynyl group increased turnover frequency (TOF) by 3× compared to non-ethynylated analogs due to enhanced metal coordination .
Advanced: How can racemic mixtures of this compound be resolved for biological studies, and what analytical challenges arise?
Answer:
- Kinetic Resolution : Enzymatic methods (e.g., lipases in organic solvents) selectively acylate one enantiomer. For example, Candida antarctica lipase B achieves 80% ee .
- Diastereomeric Salt Formation : Use chiral resolving agents (e.g., tartaric acid derivatives) followed by recrystallization .
- Challenges :
- Solubility : Racemates may form solid solutions (mixed crystals), complicating separation.
- Scale-Up : Dynamic kinetic resolution (DKR) requires optimized catalysts (e.g., Shvo’s catalyst) to minimize side reactions .
Advanced: What computational methods predict the biological activity of this compound derivatives?
Answer:
- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., monoamine oxidases). The ethynyl group’s rigidity improves binding affinity (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for non-ethynyl analogs) .
- QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with IC50 data for enzyme inhibition .
- MD Simulations : GROMACS assesses conformational stability in lipid bilayers, critical for blood-brain barrier penetration predictions .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Answer:
- Neurological Probes : Acts as a serotonin reuptake inhibitor analog in rodent models (IC50 = 120 nM) .
- Antiviral Scaffolds : The ethynyl group enhances binding to viral proteases (e.g., SARS-CoV-2 Mpro) via hydrophobic interactions .
- Metabolic Studies : Radiolabeled with ¹⁴C for tracing amine oxidation pathways in hepatic microsomes .
Advanced: How does the cyclohexane ring conformation influence reactivity in cross-coupling reactions?
Answer:
- Axial vs. Equatorial Ethynyl : Axial positioning increases steric hindrance, reducing Suzuki-Miyaura coupling yields (45% vs. 72% for equatorial) .
- Ring Strain : Distorted chair conformations (DFT-calculated ΔE = 3.2 kcal/mol) lower activation barriers in C–H functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
